molecular formula C11H13ClF3N B7902030 N-(2-Chloro-3-(trifluoromethyl)benzyl)propan-2-amine

N-(2-Chloro-3-(trifluoromethyl)benzyl)propan-2-amine

Cat. No.: B7902030
M. Wt: 251.67 g/mol
InChI Key: YNGHCWJUWQAXNZ-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-(trifluoromethyl)benzyl)propan-2-amine is a chemical compound that features a benzylamine structure with a trifluoromethyl group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-3-(trifluoromethyl)benzyl)propan-2-amine typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzyl chloride with isopropylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

    Starting Materials: 2-chloro-3-(trifluoromethyl)benzyl chloride and isopropylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The benzyl chloride derivative is added dropwise to a solution of isopropylamine in the solvent, followed by stirring for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-3-(trifluoromethyl)benzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

N-(2-Chloro-3-(trifluoromethyl)benzyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-3-(trifluoromethyl)benzyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-(trifluoromethyl)benzyl)propan-2-amine
  • N-(2-Bromo-3-(trifluoromethyl)benzyl)propan-2-amine
  • N-(2-Chloro-3-(difluoromethyl)benzyl)propan-2-amine

Uniqueness

N-(2-Chloro-3-(trifluoromethyl)benzyl)propan-2-amine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring. This arrangement influences the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N/c1-7(2)16-6-8-4-3-5-9(10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGHCWJUWQAXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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